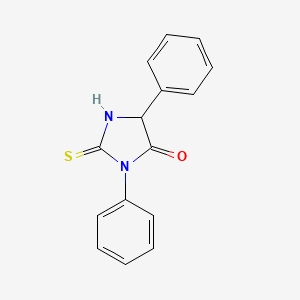

3,5-Diphenyl-2-thioxoimidazolidin-4-one

Beschreibung

Contextualization within Imidazolidinone and Thiohydantoin Chemical Space

To fully understand 3,5-Diphenyl-2-thioxoimidazolidin-4-one, it is essential to place it within the broader context of its parent chemical classes: imidazolidinones and thiohydantoins.

Imidazolidinones are five-membered heterocyclic compounds that are structurally related to imidazolidine (B613845). They feature a saturated three-carbon and two-nitrogen atom nucleus, with a carbonyl (C=O) functional group at either the 2 or 4 position.

Thiohydantoins are sulfur analogues of hydantoins (which are imidazolidine-2,4-diones). jchemrev.comjchemrev.com In these compounds, one or both of the carbonyl groups in the hydantoin (B18101) ring are replaced by a thiocarbonyl (C=S) group. jchemrev.comjchemrev.com There are three main types: 2-thiohydantoin (B1682308), 4-thiohydantoin, and 2,4-dithiohydantoin. jchemrev.com

The subject compound, this compound, is a derivative of 2-thiohydantoin . jchemrev.com It possesses the characteristic imidazolidin-4-one (B167674) core structure, with the carbonyl group at position 4, and a thiocarbonyl group at position 2. The backbone of the thiohydantoin can be readily modified by adding different substituent groups, which can introduce steric bulk or alter hydrophobic interactions. jchemrev.comjchemrev.com

Historical Overview of Research on 2-Thioxoimidazolidin-4-one Scaffolds

The 2-thiohydantoin scaffold has long captured the attention of researchers, primarily due to the wide array of biological activities exhibited by its derivatives. jchemrev.com These compounds are recognized as important intermediates in organic synthesis for creating biologically active molecules. jchemrev.com

Historically, research has demonstrated that derivatives of the 2-thiohydantoin core possess a multitude of pharmacological properties. These include applications as:

Antimicrobial and antifungal agents. orientjchem.orgnih.gov

Anti-inflammatory compounds. orientjchem.org

Anticancer and antimutagenic agents. orientjchem.orgnih.gov

Antiviral compounds, including activity against HIV. orientjchem.org

The versatility of the 2-thiohydantoin ring, particularly the ability to introduce various substituents at the N-1, N-3, and C-5 positions, has fueled extensive research. jchemrev.comjchemrev.com Early studies focused on the synthesis and the impact of these substitutions on the molecule's fundamental chemical properties, such as ionization and UV absorption. jchemrev.com More recent research has shifted towards designing derivatives with specific therapeutic targets, such as enzymes and cellular receptors, leading to the development of compounds with potential applications in treating a range of diseases. nih.govresearchgate.net

Academic Significance of the 3,5-Diphenyl Substitution Pattern

The specific placement of phenyl groups at the N-3 and C-5 positions of the 2-thioxoimidazolidin-4-one scaffold is of considerable academic significance. This substitution pattern creates a distinct chemical entity whose properties and biological interactions have been the focus of targeted research.

One area of investigation for (±)-3,5-diphenyl-2-thioxoimidazolin-4-ones has been as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. researchgate.net Studies have shown that this class of compounds can exhibit substantial inhibitory activity against human recombinant COX-2. researchgate.net However, a notable challenge with this specific 3,5-diaryl substitution is the resulting poor aqueous stability of the compounds, which can limit their effectiveness in biological systems. researchgate.net

Furthermore, the 3,5-diaryl arrangement serves as a foundational structure for exploring structure-activity relationships. The two phenyl groups significantly influence the molecule's three-dimensional shape, its lipophilicity (affinity for fats and non-polar environments), and its capacity for π-π stacking interactions. These are all critical factors that govern how a molecule binds to a biological target. Research has also explored derivatives with a 5,5-diphenyl substitution pattern as potential inhibitors for fatty acid amide hydrolase (FAAH), demonstrating the utility of the diphenyl-thiohydantoin core in designing enzyme inhibitors. medchemexpress.com The synthesis of various N-3 and C-5 substituted imidazolidines, including thiohydantoin derivatives, continues to be an active area of research for developing compounds with a range of pharmacological properties. mdpi.com

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Signals |

|---|---|

| Infrared (IR) Spectroscopy | 3145 cm⁻¹ (N–H stretch), 1759 cm⁻¹ (C=O), 744 cm⁻¹ (C–S) |

| ¹³C Nuclear Magnetic Resonance (NMR) | δ 182.77 ppm (C=O) |

| ¹H Nuclear Magnetic Resonance (NMR) | δ 10.95 ppm (N–H) |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-diphenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c18-14-13(11-7-3-1-4-8-11)16-15(19)17(14)12-9-5-2-6-10-12/h1-10,13H,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOPLYYILFCGRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386787 | |

| Record name | 3,5-diphenyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61815-22-3 | |

| Record name | 3,5-diphenyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Diphenyl 2 Thioxoimidazolidin 4 One and Derivatives

Classical Approaches to 2-Thioxoimidazolidin-4-one Synthesis

Traditional methods for constructing the 2-thioxoimidazolidin-4-one core have long been established, primarily relying on condensation and cyclization reactions from well-defined precursor molecules. These foundational techniques are crucial for understanding the fundamental chemistry of this heterocyclic system.

Condensation Reactions (e.g., Biltz Condensation)

Condensation reactions represent a direct and effective method for forming the 2-thioxoimidazolidin-4-one ring. An analogous approach to the Biltz condensation for hydantoins can be applied to synthesize thiohydantoin derivatives. For instance, the synthesis of 1,5-diphenyl-2-thioxoimidazolidin-4-one has been achieved by reacting phenylglyoxal (B86788) with phenylthiourea (B91264). ucl.ac.be This reaction, typically carried out in glacial acetic acid with hydrochloric acid as a catalyst, provides the target compound in good yields. ucl.ac.be

Another classical approach involves the reaction of benzil (B1666583) with thiourea (B124793). While this specific reaction under basic conditions leads to 5,5-diphenyl-2-thioxoimidazolidin-4-one, it exemplifies the condensation strategy where a 1,2-dicarbonyl compound reacts with a thiourea equivalent to form the heterocyclic ring. ucl.ac.be

Cyclization Strategies from Precursor Molecules

Stepwise approaches involving the cyclization of pre-formed open-chain precursors are among the most common and versatile methods for synthesizing 3,5-disubstituted-2-thioxoimidazolidin-4-ones. A prevalent strategy begins with an α-amino acid, which dictates the substituent at the C5 position of the final ring.

A widely used method involves the reaction of D,L-α-phenylglycine with a desired isothiocyanate. lookchem.com In this pathway, the α-phenylglycine provides the phenyl group at the C5 position, while the isothiocyanate provides the substituent for the N3 position. The reaction first forms an open-chain thiourea intermediate, which is then cyclized to yield the (±)-3,5-diaryl-2-thioxoimidazolidin-4-one. lookchem.com This synthesis is typically conducted in a mixture of water and pyridine (B92270) at a controlled pH. lookchem.com

Similarly, various (±)-3-phenyl-5-aryl-2-thioxo-imidazolidine-4-one derivatives have been synthesized from different C-phenylglycine amino acid derivatives. mdpi.com The process involves two main steps: first, the formation of an intermediate by reacting the amino acid with phenyl isothiocyanate, followed by cyclization to yield the final thiohydantoin product. mdpi.com The specific derivatives obtained depend on the starting substituted C-phenylglycine.

The table below summarizes the synthesis of various 3,5-disubstituted 2-thioxoimidazolidin-4-one derivatives using this classical cyclization approach.

| C5-Substituent | N3-Substituent | Starting Amino Acid | Reagent | Yield (%) | Reference |

| Phenyl | Phenyl | D,L-α-Phenylglycine | Phenyl isothiocyanate | 70-74% | lookchem.commdpi.com |

| 4-Methylphenyl | Phenyl | (±)-C-(4-methylphenyl)glycine | Phenyl isothiocyanate | 78.60% | mdpi.com |

| 4-Ethylphenyl | Phenyl | (±)-C-(4-ethylphenyl)glycine | Phenyl isothiocyanate | 79.20% | mdpi.com |

| 4-Isopropylphenyl | Phenyl | (±)-C-(4-isopropylphenyl)glycine | Phenyl isothiocyanate | 81.30% | mdpi.com |

Modern and Sustainable Synthetic Protocols

In recent years, synthetic organic chemistry has shifted towards developing more efficient, rapid, and environmentally benign methodologies. The synthesis of 2-thioxoimidazolidin-4-ones has benefited from these advancements, with microwave-assisted synthesis, "on-water" reactions, and novel catalytic systems emerging as powerful alternatives to classical methods.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced reaction times. nih.govasianpubs.org This technology has been successfully applied to the synthesis of thiohydantoins.

A notable example is the microwave-enhanced synthesis of 5,5-diphenyl-2-thiohydantoin (B181291) from benzil and thiourea. ucl.ac.be Compared to conventional heating which required 2 hours, the microwave-assisted method completed the reaction within 30 minutes, achieving a comparable yield under the same temperature conditions. ucl.ac.be This rapid and efficient heating makes microwave activation a highly convenient method for producing the core heterocyclic structure. ucl.ac.beresearchgate.net This approach is particularly advantageous for creating libraries of derivatives for medicinal chemistry research. ucl.ac.be

"On-Water" Synthesis Methodologies

"On-water" synthesis is a green chemistry technique where reactions are carried out in an aqueous suspension or emulsion, often without the need for organic solvents. This method can surprisingly accelerate reaction rates and simplify work-up procedures.

This sustainable protocol has been effectively used for the one-pot synthesis of various thioxoimidazolidinone derivatives. rsc.orgdntb.gov.ua For example, a novel and efficient "on-water" mediated synthesis was developed for 3-hydroxy-3-(3-methyl-5-oxo-2-thioxoimidazolidin-4-yl)oxindole conjugates. rsc.orgresearchgate.net The use of water as the reaction medium makes the protocol environmentally friendly and sustainable. rsc.org A key advantage of this strategy is the use of readily available starting materials under mild and operationally simple reaction conditions. rsc.org

Catalytic Approaches in Thioxoimidazolidinone Formation

The use of catalysts can significantly enhance the efficiency and selectivity of synthetic routes to 2-thioxoimidazolidin-4-ones. Catalysis can be applied in both classical and modern synthetic protocols.

In classical approaches, acids like hydrochloric acid are often used to catalyze condensation and cyclization reactions, such as the synthesis of 1,5-diphenyl-2-thioxoimidazolidin-4-one from phenylglyoxal and phenylthiourea. ucl.ac.be

More advanced catalytic systems are being employed in modern sustainable methods. For instance, a recyclable ZnMnO3@Ni(OH)2 nano-catalyst has been successfully used in the "on-water" synthesis of thioxoimidazolidinone-isatin conjugates. rsc.orgresearchgate.net This heterogeneous catalyst demonstrates high water compatibility and can be recycled and reused for at least eight cycles without significant loss of activity, enhancing the green credentials of the synthesis. rsc.org The development of such reusable catalysts is a major step forward in creating sustainable chemical processes for the production of these valuable heterocyclic compounds. rsc.orgresearchgate.net

Synthesis of Key Precursors and Intermediates

The construction of the 3,5-diphenyl-2-thioxoimidazolidin-4-one scaffold is dependent on the efficient synthesis of its fundamental precursors. The primary building blocks for this heterocyclic system are 2-amino-2-phenylacetic acid, which provides the C5-phenyl substituted core, and phenyl isothiocyanate, which supplies the N3-phenyl and thiocarbonyl groups. This section outlines the established synthetic methodologies for these key intermediates.

Synthesis of 2-Amino-2-phenylacetic acid (Phenylglycine)

2-Amino-2-phenylacetic acid, or phenylglycine, is a non-proteinogenic α-amino acid that is a critical starting material. wikipedia.org Its synthesis can be accomplished through several well-known chemical routes.

Strecker Synthesis: A classic and versatile method for preparing α-amino acids, the Strecker synthesis, is commonly used for phenylglycine. libretexts.org This one-pot reaction begins with benzaldehyde, which reacts with ammonia (B1221849) and a cyanide source (such as sodium cyanide). The process forms an α-aminonitrile intermediate, which is subsequently hydrolyzed under acidic conditions to yield the final 2-amino-2-phenylacetic acid. wikipedia.org

Reductive Amination of α-Keto Acids: This approach utilizes an α-keto acid as the starting material. libretexts.org Specifically, phenylglyoxylic acid is reacted with ammonia to form an imine, which is then reduced to phenylglycine using a suitable reducing agent. wikipedia.org

Amination of α-Halogenated Carboxylic Acids: A two-step procedure that starts from phenylacetic acid. The first step is an α-bromination using the Hell–Volhard–Zelinskii reaction, which employs reagents like bromine and phosphorus tribromide (PBr₃). libretexts.org The resulting α-bromophenylacetic acid is then subjected to an Sₙ2 substitution reaction with ammonia, where the amino group displaces the bromide to form racemic phenylglycine. libretexts.orglibretexts.org

Amidomalonate Synthesis: This pathway is a modification of the malonic ester synthesis. libretexts.org It involves the alkylation of diethyl acetamidomalonate with a benzyl (B1604629) halide. A base is used to deprotonate the α-carbon of the malonate, and the subsequent alkylation is followed by acidic hydrolysis of the ester and amide groups and thermal decarboxylation to produce the desired α-amino acid. libretexts.org

Table 1: Selected Synthetic Methodologies for 2-Amino-2-phenylacetic acid

| Method | Starting Material(s) | Key Reagents | Product | Reference(s) |

|---|---|---|---|---|

| Strecker Synthesis | Benzaldehyde | NH₃, NaCN, H₃O⁺ | 2-Amino-2-phenylacetic acid | wikipedia.orglibretexts.org |

| Reductive Amination | Phenylglyoxylic acid | NH₃, Reducing Agent (e.g., NaBH₄) | 2-Amino-2-phenylacetic acid | wikipedia.orglibretexts.org |

| Amination of α-Bromo Acid | Phenylacetic acid | 1. Br₂, PBr₃ 2. NH₃ | 2-Amino-2-phenylacetic acid | libretexts.orglibretexts.org |

Synthesis of Phenyl Isothiocyanate

Phenyl isothiocyanate is the other essential precursor for the target molecule. While it is readily available from commercial suppliers, several laboratory methods for its synthesis have been reported. wikipedia.org

From Aniline (B41778) and Carbon Disulfide: A prevalent method involves reacting aniline with carbon disulfide in an ammonia solution to produce an ammonium (B1175870) dithiocarbamate (B8719985) salt. wikipedia.org This intermediate is subsequently treated with a solution of lead(II) nitrate, which induces the formation of phenyl isothiocyanate. wikipedia.orgorgsyn.org Reported yields for this procedure are in the range of 74-78%. orgsyn.org A one-pot process has also been developed using an aqueous base, with cyanuric chloride serving as the desulfurylation agent, affording a 61% yield. beilstein-journals.org

Sandmeyer-type Reaction: An alternative route involves a Sandmeyer reaction. This process uses aniline, sodium nitrite, and copper(I) thiocyanate (B1210189) to synthesize the isothiocyanate. wikipedia.org

From Thiocarbanilide (B123260): Phenyl isothiocyanate can be generated from the decomposition of thiocarbanilide (1,3-diphenylthiourea) using reagents such as phosphoric acid or concentrated hydrochloric acid. orgsyn.org

Mechanochemical Synthesis: A solvent-free method using ball-milling technology has been developed. This process involves milling aniline with potassium hydroxide (B78521) and carbon disulfide to efficiently produce phenyl isothiocyanates. rsc.org

Table 2: Selected Synthetic Methodologies for Phenyl Isothiocyanate

| Method | Starting Material(s) | Key Reagents | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| Dithiocarbamate Salt Route | Aniline, Carbon Disulfide | 1. NH₄OH 2. Pb(NO₃)₂ | Phenyl isothiocyanate | 74-78% | wikipedia.orgorgsyn.org |

| One-pot Aqueous Synthesis | Aniline, Carbon Disulfide | NaOH (aq), TCT, CH₂Cl₂ | Phenyl isothiocyanate | 61% | beilstein-journals.org |

| Ball-Milling | Aniline | KOH, CS₂ | Phenyl isothiocyanate | N/A | rsc.org |

| From Amine and Phenyl Chlorothionoformate | Aniline | Phenyl chlorothionoformate, NaOH | Phenyl isothiocyanate | ~35% | organic-chemistry.org |

Synthesis of Phenylthiourea

N-Phenylthiourea is an important related intermediate that can be formed from the reaction of phenyl isothiocyanate with ammonia. orgsyn.org It can also be synthesized directly.

From Aniline and Ammonium Thiocyanate: A common and straightforward synthesis involves heating aniline with hydrochloric acid and water, followed by the addition of ammonium thiocyanate. The solution is refluxed for several hours. Upon cooling and dilution with water, N-phenylthiourea precipitates and can be collected. ijcrt.org This method has been reported to yield the product in 86.3%. ijcrt.org A similar procedure using aniline, ammonium thiocyanate, and hydrochloric acid reports a yield of 97.4%. prepchem.com

Table 3: Synthetic Methodology for N-Phenylthiourea

| Method | Starting Material(s) | Key Reagents | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| Reaction with Thiocyanate | Aniline | HCl, NH₄SCN | N-Phenylthiourea | 86.3% | ijcrt.org |

The synthesis of this compound is typically achieved through the condensation of these precursors, for instance, by reacting 2-amino-2-phenylacetic acid with phenyl isothiocyanate. mdpi.com The accessibility of these key intermediates via multiple synthetic pathways facilitates research and development involving this class of compounds.

Advanced Spectroscopic and Structural Elucidation of 3,5 Diphenyl 2 Thioxoimidazolidin 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Tautomeric Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3,5-Diphenyl-2-thioxoimidazolidin-4-one, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are crucial for unambiguous assignment and for understanding its stereochemical and potential tautomeric forms.

¹H NMR and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum provides a precise map of the proton environments within the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the methine proton at the C5 position, the amide proton (N1-H), and the protons of the two phenyl rings. A study reporting the synthesis of (±)-3,5-diphenyl-2-thioxoimidazolidin-4-one in DMSO-d6 found characteristic signals at δ 11.03 ppm for the NH proton, a multiplet between δ 7.31–7.53 ppm for the ten aromatic protons of the two phenyl groups, and a doublet at δ 5.60 ppm (J = 1.20 Hz) for the C5-H proton. researchgate.net

Table 1: ¹H and Predicted ¹³C NMR Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

| N1-H | 11.03 (s) researchgate.net | - |

| C2 (C=S) | - | 180 - 185 |

| C4 (C=O) | - | 170 - 175 |

| C5-H | 5.60 (d) researchgate.net | 55 - 65 |

| Phenyl (N3) | 7.31 - 7.53 (m) researchgate.net | 125 - 140 |

| Phenyl (C5) | 7.31 - 7.53 (m) researchgate.net | 125 - 140 |

Note: ¹H NMR data from reference researchgate.net in DMSO-d6. ¹³C NMR shifts are predicted based on values for analogous structures.

2D NMR Techniques for Connectivity and Conformational Insights

To confirm the assignments from 1D NMR and to establish the precise connectivity of atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY: A ¹H-¹H COSY experiment would verify the coupling between adjacent protons. For this molecule, a key correlation would be observed between the C5-H proton and the ortho protons of the C5-phenyl ring, confirming their spatial proximity.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signal for the C5 methine by linking the proton at δ 5.60 ppm to its attached carbon. Similarly, it would connect the aromatic proton signals to their respective carbon atoms in the phenyl rings.

HMBC: The HMBC spectrum reveals long-range (2-3 bond) couplings between protons and carbons, which is vital for piecing together the molecular framework. For this compound, expected key HMBC correlations would include:

The N1-H proton to the C=O (C4) and C=S (C2) carbons, confirming the structure of the heterocyclic core.

The C5-H proton to the ipso-carbon of the C5-phenyl ring and to the C4 (carbonyl) carbon.

The protons on the N3-phenyl ring to the C2 (thiocarbonyl) and C4 (carbonyl) carbons.

These techniques, used in concert, provide an unambiguous structural confirmation of the compound. nih.govnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FT-IR analysis of a closely related isomer, 5,5-diphenyl-2-thioxoimidazolidin-4-one, provides representative data for the key functional groups. researchgate.net The spectrum shows a sharp, strong absorption band for the carbonyl group (C=O) of the amide at 1746 cm⁻¹. The N-H stretching vibrations are observed as distinct bands at 3251 cm⁻¹ and 3156 cm⁻¹. Aromatic C-H stretching appears at 3022 cm⁻¹, while the characteristic thiocarbonyl (C=S) stretching vibration is found at 1226 cm⁻¹. researchgate.net The presence of the phenyl groups is further confirmed by C=C stretching vibrations within the aromatic rings, which appear in the 1495-1584 cm⁻¹ region. researchgate.net

Table 2: Key FT-IR Vibrational Frequencies for Diphenyl-2-thioxoimidazolidin-4-one

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3251 | N-H Stretch (Amide) | researchgate.net |

| 3156 | N-H Stretch (Amide) | researchgate.net |

| 3022 | Aromatic C-H Stretch | researchgate.net |

| 1746 | C=O Stretch (Amide) | researchgate.net |

| 1584, 1526, 1495 | Aromatic C=C Stretch | researchgate.net |

| 1226 | C=S Stretch (Thiocarbonyl) | researchgate.net |

Note: Data is for the 5,5-diphenyl isomer, which is expected to have very similar vibrational frequencies for the core functional groups.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=S bond and the symmetric vibrations of the phenyl rings, which often give strong Raman signals.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of a compound and its elemental formula. For this compound (C₁₅H₁₂N₂OS), the calculated monoisotopic mass is 268.0670 g/mol . HRMS analysis would yield a measured mass extremely close to this value, confirming the elemental composition. mdpi.com

Electron ionization (EI) mass spectrometry reveals the compound's fragmentation pattern, which provides further structural evidence. The fragmentation of thiohydantoins is a complex process involving multiple pathways. For this compound, the molecular ion peak (M⁺˙) at m/z = 268 would be expected. Key fragmentation pathways would likely include:

Cleavage of the C5-phenyl group, leading to a fragment ion.

Loss of the phenyl isothiocyanate moiety (Ph-N=C=S).

Ring cleavage with the loss of small neutral molecules such as carbon monoxide (CO) or carbon monosulfide (CS).

Formation of a stable phenyl cation (m/z = 77).

Analysis of these fragmentation patterns helps to confirm the identity and structure of the synthesized compound.

Single Crystal X-Ray Diffraction for Solid-State Structure Determination

While a full crystallographic dataset for the 3,5-diphenyl isomer was not found in the surveyed literature, extensive studies on the regioisomeric compound, 5,5-diphenyl-2-thioxoimidazolidin-4-one, illustrate the power of this technique. researchgate.net In a study of its dimethyl sulfoxide (B87167) monosolvate, the imidazolidine (B613845) ring was found to be nearly planar. The two phenyl rings at the C5 position were inclined to this plane at angles of 69.57° and 72.62°. researchgate.net The crystal structure was stabilized by a network of intermolecular hydrogen bonds, including N—H···O and C—H···S interactions, which generate chains within the crystal lattice. researchgate.net

An X-ray analysis of this compound would similarly reveal the planarity of the central ring, the dihedral angles of the two phenyl substituents at positions N3 and C5 relative to the core, and the specific intermolecular forces (e.g., hydrogen bonding, π-π stacking) that dictate its solid-state packing arrangement.

Table 3: Representative Crystal Data for a Diphenyl-2-thioxoimidazolidin-4-one Isomer

| Parameter | Value (for 5,5-diphenyl isomer solvate) | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 7.3167 (2) | researchgate.net |

| b (Å) | 15.5894 (4) | researchgate.net |

| c (Å) | 15.5627 (3) | researchgate.net |

| β (°) | 101.820 (2) | researchgate.net |

| Volume (ų) | 1737.49 (7) | researchgate.net |

| Z (molecules/cell) | 4 | researchgate.net |

Note: This data is for the 5,5-diphenyl-2-thioxoimidazolidin-4-one dimethyl sulfoxide monosolvate and serves as an example of the parameters obtained from a single crystal X-ray diffraction experiment.

Advanced Analytical Platforms for Research Characterization

The comprehensive characterization of a novel or research compound like this compound relies on the integration of multiple analytical techniques into a cohesive platform. Modern research combines the spectroscopic and spectrometric methods discussed above with computational analysis to build a complete molecular profile. mdpi.com

Platforms often involve a synergistic approach where:

Spectroscopy (NMR, IR) provides the fundamental structural backbone and functional group information.

Mass Spectrometry (HRMS) confirms the elemental composition and aids in structural confirmation through fragmentation analysis.

X-ray Crystallography offers an unambiguous determination of the solid-state structure, serving as the ultimate benchmark for conformational analysis.

Computational Chemistry (DFT) : Density Functional Theory (DFT) calculations are increasingly used to predict spectroscopic data (NMR, IR) and geometric parameters. Comparing these theoretical predictions with experimental results provides a powerful validation of the proposed structure and can offer insights into electronic properties and reactivity. mdpi.com

This multi-faceted approach ensures the unequivocal identification and detailed structural understanding of this compound, which is essential for its further study and potential application.

Chemical Reactivity and Mechanistic Investigations of 3,5 Diphenyl 2 Thioxoimidazolidin 4 One

Reactivity of the Thioxoimidazolidin-4-one Ring System

The reactivity of the 3,5-Diphenyl-2-thioxoimidazolidin-4-one core is dictated by the interplay of its functional groups: the thiourea (B124793) moiety, the ketone group, and the N-H acidic proton within the five-membered ring.

The thioxoimidazolidin-4-one ring possesses both nucleophilic and electrophilic centers, allowing for a variety of functionalization reactions. The sulfur atom of the thione group (C=S) and the nitrogen atoms can act as nucleophiles. The synthesis of the compound itself involves a key nucleophilic reaction where D,L-α-phenylglycine reacts with an appropriate isothiocyanate lookchem.com.

Conversely, the carbonyl carbon (C=O) is an electrophilic site, susceptible to attack by nucleophiles. While specific studies on the functionalization of this compound are not extensively detailed, related systems show that ligand-based functionalization strategies, including nucleophilic addition, are powerful methods for modifying such heterocycles nih.gov. The N-H proton can be abstracted by a base, rendering the nitrogen atom a potent nucleophile for subsequent reactions.

Ring-closing transformations are fundamental to the synthesis of the this compound scaffold. The standard synthesis involves the cyclisation of a thiourea intermediate, which is formed from the reaction of an amino acid (D,L-α-phenylglycine) with an isothiocyanate lookchem.com. This intramolecular cyclization forms the stable five-membered ring.

The compound is, however, susceptible to ring-opening reactions, particularly in aqueous media. Studies have highlighted the poor aqueous stability of 3,5-diaryl-2-thioxoimidazolidin-4-ones, which readily undergo hydrolysis researchgate.netnih.gov. This ring-opening is a significant factor in its limited efficacy in certain biological assays conducted in aqueous environments lookchem.com. The mechanism likely involves nucleophilic attack by water on the carbonyl carbon, leading to the cleavage of the amide bond and subsequent ring opening. General principles of electrocyclic ring-opening and closing are governed by orbital symmetry under thermal or photochemical conditions, though specific studies applying these principles to this particular thiohydantoin are not prominent masterorganicchemistry.commasterorganicchemistry.comyoutube.com.

Specific studies detailing the halogenation of this compound are limited. However, based on its structure, several potential pathways for halogenation can be proposed. The two phenyl rings are susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction would be directed by the activating/deactivating nature of the attachment to the imidazolidinone ring.

In other heterocyclic systems, various reagents like N-bromosuccinimide (NBS) are used for halogenation, which can lead to aromatization in conjunction with halogenation researchgate.net. Enzymatic halogenation is another known pathway for incorporating halogen atoms into complex organic molecules, often proceeding through electrophilic mechanisms nih.gov. Without specific experimental data, the precise conditions and regioselectivity for halogenating this compound remain speculative.

Thermolytic and Pyrolytic Pathways (e.g., Flash Vacuum Pyrolysis)

There is a notable lack of specific published research on the thermolytic and pyrolytic decomposition pathways for this compound. General knowledge of similar heterocyclic structures suggests that under high-temperature conditions, such as flash vacuum pyrolysis, fragmentation would likely occur. Potential pathways could include the loss of small molecules like carbon monoxide (CO) or carbonothioyl sulfide (B99878) (CS), or more complex fragmentation of the heterocyclic ring itself. Detailed mechanistic studies are required to elucidate the specific products and pathways.

Studies on Aqueous Stability relevant to Research Applications

The aqueous stability of this compound and its derivatives is a critical factor in their research applications, particularly in biological and medicinal chemistry. Multiple studies have reported that these compounds exhibit poor stability in aqueous solutions researchgate.netnih.gov. This instability has been identified as a major reason for their disappointing inhibitory potency in assays conducted in aqueous environments, such as human blood cell tests, despite showing promising activity against isolated enzymes lookchem.comresearchgate.net.

Research has quantified this instability by measuring the half-life (t₁/₂) of these compounds in water. For instance, the parent compound, this compound, was found to have a half-life of only 30 minutes. The stability varies with substitution on the phenyl rings, with some derivatives showing slightly higher or lower stability.

Table 1: Aqueous Stability of Selected 3,5-Diaryl-2-thioxoimidazolidin-4-ones

| Compound | Structure | Half-life (t₁/₂) in Water | Reference |

| 5 | This compound | 30 min | lookchem.com |

| 12 | 3-(4-chlorophenyl)-5-phenyl-2-thioxoimidazolidin-4-one | 30 min | lookchem.com |

| 20 | 3-(4-methoxyphenyl)-5-phenyl-2-thioxoimidazolidin-4-one | > 2 hours | lookchem.com |

| 23 | 3-(4-phenoxyphenyl)-5-phenyl-2-thioxoimidazolidin-4-one | 14 min | lookchem.com |

This inherent instability, leading to ring-opening via hydrolysis, is a significant challenge that needs to be addressed in the design of new derivatives for potential therapeutic use nih.gov.

Reaction Kinetics and Proposed Mechanistic Pathways

While detailed kinetic studies specifically for this compound are not widely available, the data on its aqueous instability allows for the proposal of a mechanistic pathway for its degradation. The hydrolysis is likely initiated by the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon (C-4) of the imidazolidinone ring. This is followed by proton transfer and subsequent cleavage of the C-N amide bond, leading to a ring-opened thiourea derivative. The rate of this reaction is evidently rapid, as indicated by the short half-lives observed for the compound and its analogues lookchem.com.

The synthesis of the compound itself follows a well-defined mechanistic pathway. It begins with the reaction of D,L-α-phenylglycine with phenylisothiocyanate to form a phenylthiourea (B91264) intermediate lookchem.com. This is followed by an intramolecular cyclization-condensation reaction, where the amino group attacks the carboxylic acid moiety, eliminating water to form the final heterocyclic ring structure.

Computational and Theoretical Studies on 3,5 Diphenyl 2 Thioxoimidazolidin 4 One and Derivatives

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are cornerstones for studying the geometry and electronic properties of 3,5-Diphenyl-2-thioxoimidazolidin-4-one. nih.gov Methods like B3LYP are frequently employed with various basis sets, such as 6-31G+(d,p) or 6-311G(d,p), to optimize the molecule's structure to its most stable, low-energy state. nih.govepstem.netresearchgate.net These optimized geometries are the foundation for subsequent calculations of spectroscopic, electronic, and thermodynamic properties. epstem.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding the electronic behavior and chemical reactivity of a molecule. schrodinger.commasterorganicchemistry.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. schrodinger.com

Studies on related thio-imidazolidinone structures show that a narrow frontier orbital gap suggests high chemical reactivity and the potential for charge transfer interactions within the molecule. nih.gov For instance, DFT calculations on similar thiazolidine (B150603) derivatives have shown that the HOMO is often concentrated on the thiazolidine and phenyl rings, while the LUMO is shifted towards other parts of the molecule, indicating the sites of electrophilic and nucleophilic attack. researchgate.net The negative energy values calculated for both HOMO and LUMO confirm the stability of the compound being analyzed. nih.gov The energy gap is associated with global hardness and stability; a larger gap implies greater hardness and higher stability. nih.gov

Table 1: Conceptual Data from Frontier Molecular Orbital Analysis

| Parameter | Description | Implication for this compound |

| HOMO Energy | Energy of the highest orbital containing electrons; represents the ability to donate electrons. | Indicates the regions of the molecule most likely to act as an electron donor in reactions. |

| LUMO Energy | Energy of the lowest orbital without electrons; represents the ability to accept electrons. | Indicates the regions of the molecule most susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution across a molecule. libretexts.orgnih.gov These maps are invaluable for understanding and predicting how a molecule will interact with other molecules, particularly biological receptors. nih.govdtic.mil The color-coded surface indicates the net electrostatic effect of the molecule's total charge distribution. nih.gov

In MEP analysis, different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net For structures related to this compound, MEP studies show that negative potential sites are concentrated around electronegative atoms like oxygen and sulfur, while positive potentials are found near hydrogen atoms. nih.gov This distribution highlights the specific atoms likely to participate in hydrogen bonding and other noncovalent interactions.

Table 2: Interpreting Molecular Electrostatic Potential (MEP) Maps

| Color Region | Potential | Charge | Typical Location | Predicted Interaction |

| Red | Negative | Electron-rich | Around electronegative atoms (e.g., Oxygen, Sulfur) | Site for electrophilic attack and hydrogen bond accepting. |

| Blue | Positive | Electron-poor | Around hydrogen atoms, especially those bonded to heteroatoms. | Site for nucleophilic attack and hydrogen bond donating. |

| Green | Neutral | - | Areas with little to no net charge, often hydrocarbon portions. | Site for van der Waals or hydrophobic interactions. |

Tautomerism, the interconversion of structural isomers through proton migration, is a critical consideration for heterocyclic compounds like 2-thioxoimidazolidin-4-one. vedantu.com This molecule can theoretically exist in different tautomeric forms, primarily through keto-enol and thione-thiol transformations. Computational methods like DFT are used to investigate the relative stabilities of these tautomers and the energy barriers separating them. rsc.orgresearchgate.net

For the parent 2-thioxoimidazolidin-4-one scaffold, studies using DFT (B3LYP) and ab initio (MP2) methods have explored the intramolecular proton transfer mechanisms. researchgate.net These calculations revealed that the energy barrier for the direct thione-thiol tautomerization is lower than that for the corresponding keto-enol transformation. researchgate.net In general, for related thio-derivatives, the thione form is often found to be more stable than the thiol form in the gas phase, a stability attributed to factors like thioamide resonance. rsc.orgresearchgate.net The relative stabilities can, however, change in solution due to solvent effects and differences in the dipole moments of the tautomers. rsc.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While molecular docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. researcher.life MD simulations are used to assess the stability of the binding pose predicted by docking and to analyze the intricate network of intermolecular interactions in a simulated physiological environment. ajchem-a.comresearcher.life

For derivatives of thioxoimidazolidinone and other heterocyclic compounds, MD simulations have been performed for periods such as 100 nanoseconds to examine the stability of the interactions with a target receptor. researcher.lifenih.gov Key metrics like the Root Mean Square Deviation (RMSD) of the complex are monitored to ensure that the ligand does not dissociate from the binding pocket, indicating a stable interaction. nih.gov These simulations reveal that interactions such as hydrogen bonds and hydrophobic contacts are primary contributors to the stability of the ligand-protein complex. ajchem-a.com Quantum chemical calculations and MD simulations have been shown to be in good agreement with experimental results for related systems. qu.edu.qa

Molecular Docking Studies for Ligand-Target Binding Prediction (in in silico models)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to the active site of another (the receptor, typically a protein). ajchem-a.com This method is widely used to screen virtual libraries of compounds and to understand the structural basis of their activity. researchgate.net

A series of substituted (±)-3,5-diphenyl-2-thioxoimidazolidin-4-ones were synthesized and evaluated as potential cyclooxygenase (COX-2) inhibitors. researchgate.netnih.gov Molecular modelling and docking studies were performed to highlight the interactions between these compounds and the active sites of both COX-1 and COX-2 enzymes, suggesting modifications to improve selectivity. researchgate.netnih.gov Similarly, derivatives of 3-phenyl-2-thioxoimidazolidin-4-one (B189171) were docked into the estrogen receptor (3ERT) to predict their binding interactions. researchgate.net The results of such studies are often quantified by a scoring function, which provides a value (e.g., in kcal/mol) that estimates the binding affinity. samipubco.com

Table 3: Example Data from Molecular Docking Studies of Thiohydantoin Derivatives

| Compound Series | Target Protein | Software/Method | Key Finding |

| (±)-3,5-Diphenyl-2-thioxoimidazolidin-4-ones | Cyclooxygenase (COX-2) | Not Specified | Compounds showed inhibitory activity, with modeling suggesting modifications to enhance selectivity. researchgate.netnih.gov |

| 3-Phenyl-2-thioxoimidazolidin-4-one derivatives | Estrogen Receptor (3ERT) | Schrödinger software | Docking was used to foresee binding interactions and evaluate ADME properties. researchgate.net |

| Thioimidazole-4-one derivatives | A2A adenosine (B11128) receptor | GOLD (Genetic Optimisation for Ligand Docking) | High docking fitness scores indicated strong binding potential for lead compounds. ajchem-a.com |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives. physchemres.org

For anti-inflammatory compounds, 3D-QSAR modeling has been performed on related heterocyclic structures to guide the design of new derivatives with potentially higher activity. researchgate.net These models generate "cubes" or fields that visualize regions where certain properties (e.g., steric bulk, positive charge) are favorable or unfavorable for activity. researchgate.net In one study on related indole (B1671886) inhibitors, a 2D-QSAR model developed using partial least squares regression showed high predictive accuracy (R²test = 0.96), demonstrating the utility of this approach. physchemres.org QSAR studies provide valuable insights that, when combined with molecular docking, can significantly aid in the development of effective therapeutic agents. physchemres.org

Derivatization Strategies and Structure Activity/property Relationship Sar/spr Studies of Thioxoimidazolidinone Analogs

Systematic Synthesis of Novel 3,5-Diphenyl-2-thioxoimidazolidin-4-one Derivatives

The synthesis of derivatives based on the this compound scaffold is primarily achieved through a cyclization reaction involving a suitable amino acid and an isothiocyanate. This approach allows for the introduction of diverse substituents on the phenyl rings located at the N-3 and C-5 positions of the imidazolidinone core.

The primary synthetic route to (±)-3,5-diaryl-2-thioxoimidazolidin-4-ones involves the cyclization of a thiourea (B124793) intermediate. ebi.ac.uk This intermediate is formed by the reaction of D,L-α-phenylglycine with a selected isothiocyanate. ebi.ac.uk In this pathway, the aryl group at the N-3 position originates from the isothiocyanate, while the phenyl group at the C-5 position comes from the D,L-α-phenylglycine side chain. ebi.ac.uk This method provides a straightforward way to introduce a wide array of substituents onto both phenyl rings to probe their influence on biological activity.

For instance, a series of (±)-3,5-diphenyl-2-thioxoimidazolin-4-ones was synthesized to investigate their potential as cyclooxygenase (COX) inhibitors. nih.gov This work involved creating derivatives with various substitutions on the phenyl rings to understand the structural requirements for enzyme inhibition. nih.govresearchgate.net Similarly, studies on related 2-thioxo-imidazolidin-4-one derivatives have been conducted by reacting C-phenylglycine derivatives with different phenyl isothiocyanates, yielding compounds with substituents like methyl and isopropyl on the C-5 phenyl ring.

Beyond the phenyl moieties, the imidazolidinone ring itself offers several sites for chemical modification. Molecular modeling studies have suggested that incorporating a polar or hydrophobic substituent at the N-1 position of the 2-thioxoimidazolidin-4-one ring could enhance interactions within the active site of target enzymes like COX-2. ebi.ac.uk

Derivatization at the N-3 position is also a common strategy. For the related 5,5-diphenyl-imidazolidine-2,4-dione scaffold, derivatives have been prepared through nucleophilic substitution using alkyl groups that react with the labile proton at the N-3 position in the presence of a base, as well as through Mannich reactions. While these specific examples pertain to the dione (B5365651) analog, the principles of N-alkylation and N-acylation are broadly applicable to the thioxoimidazolidinone core as well.

SAR/SPR Elucidation for In Vitro Biological Activities

The derivatization strategies outlined above have enabled extensive investigation into the SAR of this class of compounds against various biological targets, including enzymes, receptors, and microbes.

Cyclooxygenase (COX) Inhibition: A series of (±)-3,5-diphenyl-2-thioxoimidazolin-4-ones were synthesized and evaluated as potential inhibitors of cyclooxygenase enzymes, particularly the inducible isoform, COX-2. nih.gov Several of the synthesized analogs demonstrated the ability to completely inhibit human recombinant COX-2 at a concentration of 50 µM. nih.govresearchgate.net However, the inhibitory potency of these compounds was significantly reduced in a human whole blood assay, a result attributed to the poor aqueous stability of the 3,5-diaryl substituted scaffold. nih.govresearchgate.net

Ecto-5′-nucleotidase (e5'NT) Inhibition: The 2-thioxoimidazolidin-4-one scaffold has been utilized to develop potent inhibitors of ecto-5′-nucleotidase (CD73), an enzyme implicated in cancer progression by producing immunosuppressive adenosine (B11128). rsc.orgnih.gov A series of azomethine–thioxoimidazolidinone conjugates were synthesized and tested for their inhibitory activity against human (h-e5′NT) and rat (r-e5′NT) enzymes. rsc.org Several derivatives showed significant inhibitory potential, with some exhibiting selectivity for the human isoform. rsc.org The most potent and selective derivative, (E)-3-((4-((3-methoxybenzyl)oxy)benzylidene)amino)-2-thioxoimidazolidin-4-one, displayed an IC₅₀ value of 0.23 ± 0.08 μM against h-e5′NT. rsc.org Another compound, 2-thioxo-3-((3,4,5-trimethoxybenzylidene)amino)imidazolidin-4-one, was a potent non-selective inhibitor and was also found to downregulate CD73 expression levels significantly. rsc.org

Interactive Table: Ecto-5′-nucleotidase Inhibition by Thioxoimidazolidinone Derivatives Below is a summary of the inhibitory activity of selected derivatives.

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

| (E)-3-(((5-bromothiophen-2-yl)methylene)amino)-2-thioxoimidazolidin-4-one | h-e5′NT / r-e5′NT | Potent | Non-selective |

| 2-thioxo-3-((3,4,5-trimethoxybenzylidene)amino)imidazolidin-4-one | h-e5′NT / r-e5′NT | Potent | Non-selective |

| (E)-3-((4-((3-methoxybenzyl)oxy)benzylidene)amino)-2-thioxoimidazolidin-4-one | h-e5′NT | 0.23 ± 0.08 | Selective |

Other Enzyme Inhibition (α-Glucosidase/α-Amylase): Derivatives of 2-thioxoimidazolidin-4-one have also been investigated as inhibitors of carbohydrate-hydrolyzing enzymes relevant to diabetes management. researchgate.netmdpi.comnih.gov A study on 3-(substituted benzoyl)-2-thioxoimidazolidin-4-ones revealed that most derivatives exhibited good inhibitory activity against α-glucosidase and α-amylase. researchgate.net The derivative with 3,5-di-NO₂ substitution on the benzoyl ring was particularly potent, acting as a mixed-type inhibitor of α-glucosidase. researchgate.net Another study on 1,3,5-trisubstituted-2-thioxoimidazolidin-4-one analogs also demonstrated considerable inhibitory activity against both enzymes, with one compound showing α-glucosidase inhibition comparable to the drug Acarbose. mdpi.comnih.gov

The related 5,5'-diphenyl-2-thioxoimidazolidin-4-one (thiohydantoin) scaffold has been systematically studied for its affinity to the human CB1 cannabinoid receptor. nih.gov These compounds are analogs of 5,5'-diphenylimidazolidine-2,4-dione (hydantoins), which were previously identified as cannabinoid ligands. nih.gov The research demonstrated that replacing the C2-carbonyl oxygen with a sulfur atom generally leads to an increase in CB1 receptor affinity, while maintaining the inverse agonist function. nih.gov SAR studies revealed that substitutions on both the phenyl rings at C-5 and on the nitrogen at N-3 significantly influence binding affinity. The introduction of halogens at the para-position of the phenyl rings and an alkyl chain at the N-3 position were key modifications. The two most potent compounds identified were 5,5'-bis-(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one and 3-allyl-5,5'-bis(4-bromophenyl)-2-thioxoimidazolidin-4-one, which showed the highest affinity for the CB1 receptor within this series. ebi.ac.uknih.gov

Interactive Table: CB1 Receptor Affinity for 5,5'-Diphenyl-2-thioxoimidazolidin-4-one Derivatives Explore the structure-activity relationship of key derivatives below.

| Compound Name | N-3 Substituent | C-5 Phenyl Substituent | CB1 Affinity (Kᵢ) |

| 5,5'-bis-(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one | Butyl | 4-Iodo | High |

| 3-allyl-5,5'-bis(4-bromophenyl)-2-thioxoimidazolidin-4-one | Allyl | 4-Bromo | High |

The 2-thioxoimidazolidin-4-one nucleus and its derivatives have been evaluated for their antimicrobial properties. uaeu.ac.aeresearchgate.netresearchgate.netnih.gov In one study, 1,3-disubstituted-4-thioxoimidazolidin-2-one derivatives were synthesized and screened for antibacterial and antifungal activity. researchgate.netresearchgate.net Several of the synthesized compounds showed significant activity, particularly against the fungus Saccharomyces cerevisiae, with minimum inhibitory concentrations (MIC) in the range of 1–10 µg/mL. researchgate.netresearchgate.net The activity of some derivatives was reported to be up to four times more potent than the reference antifungal drug, ketoconazole. researchgate.net

Another study focusing on 3-substituted 5,5-diphenyl imidazolidine-2,4-dione derivatives (a closely related scaffold) also reported antibacterial activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. uaeu.ac.ae Although attempts to enhance the antimicrobial effects of the 2-thioxoimidazolidinone core have met with varied success, these findings indicate that the scaffold is a promising starting point for the development of new antimicrobial agents. researchgate.net

In Vitro Antiproliferative Activity in Cell-Based Assays

The 2-thioxoimidazolidin-4-one scaffold, a sulfur analog of hydantoin (B18101), is a prominent feature in a variety of biologically active compounds and has been extensively studied for its therapeutic potential. nih.govnih.gov Derivatives of this heterocyclic ring have demonstrated a range of pharmacological effects, including antiproliferative and anticancer activities. nih.gov The antiproliferative potential of these compounds is often linked to their ability to induce apoptosis and interfere with the cell cycle of cancer cells. researchgate.net

A study investigating 2-thioxoimidazolidin-4-one derivatives for their effects on liver cancer cells found that certain analogs exhibited significant cytotoxic effects against the HepG2 cell line. wikipedia.org One particularly potent compound in this series demonstrated an IC₅₀ value of 0.017 μM. wikipedia.org Mechanistic studies revealed that this compound induced apoptosis, with a 19.35-fold increase compared to the control, and caused cell cycle arrest at the G2/M phase. wikipedia.org Further investigation at the molecular level showed that the compound modulated the expression of key regulatory genes, upregulating pro-apoptotic genes like p53, PUMA, and caspases 3, 8, and 9, while downregulating the anti-apoptotic gene Bcl-2. wikipedia.org

In the context of prostate cancer, a series of novel pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives were designed and evaluated for their anticancer activity against androgen-sensitive LNCaP cells. researchgate.net These compounds were developed as potential androgen receptor (AR) blockers, drawing inspiration from existing drugs that feature pyrazole (B372694) and 2-thioxoimidazolidin-4-one scaffolds. nih.gov The antiproliferative activity was assessed, yielding IC₅₀ values that varied based on the substitutions on the aryl rings of the pyrazole moiety. researchgate.netnih.gov For instance, after a 48-hour incubation period, several compounds in the series (specifically 3i–k, 3m, and 3o–p) displayed potent activity with IC₅₀ values ranging from 5.22 to 11.75 µM, showing higher selectivity towards the androgen receptor-positive LNCaP cells. researchgate.netnih.gov The mechanism of action for the most active compounds, 3i and 3k, was confirmed to involve the induction of caspase-3 accumulation and cell cycle arrest, leading to apoptosis. researchgate.net

Another study synthesized a series of substituted 2-thiohydantoins incorporating moieties such as benzoimidazole, pyrazole, and triazole. nih.gov These compounds were tested against the human hepatocellular cancer cell line (HePG-2) and the breast carcinoma cell line (MCF-7). The results highlighted that the nature of the substituent significantly influences the cytotoxic activity. One derivative, compound 14 in the study, was found to be the most active against the HePG-2 cell line with an IC₅₀ of 2.33 μg/mL. nih.gov Meanwhile, compound 5 from the same series showed the highest activity against the MCF-7 cell line, with an IC₅₀ of 3.98 μg/mL. nih.gov

The diverse applications of the 2-thioxoimidazolidin-4-one core in medicinal chemistry continue to drive the synthesis and evaluation of new derivatives. nih.gov The structure-activity relationship (SAR) is critically dependent on the substituents attached to the core heterocycle. nih.gov

Table 1: In Vitro Antiproliferative Activity of 2-Thioxoimidazolidin-4-one Analogs

| Compound/Derivative Series | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-Thioxoimidazolidin-4-one derivative (Compound 4) | HepG2 (Liver Carcinoma) | 0.017 µM | wikipedia.org |

| Pyrazolylmethylene-2-thioxoimidazolidin-4-one (Compound 3i) | LNCaP (Prostate Cancer) | 5.22 ± 0.12 µM (48h) | researchgate.net |

| Pyrazolylmethylene-2-thioxoimidazolidin-4-one (Compound 3j) | LNCaP (Prostate Cancer) | 8.74 ± 0.15 µM (48h) | researchgate.net |

| Pyrazolylmethylene-2-thioxoimidazolidin-4-one (Compound 3k) | LNCaP (Prostate Cancer) | 6.43 ± 0.09 µM (48h) | researchgate.net |

| Substituted 2-Thiohydantoin (B1682308) (Compound 14) | HePG-2 (Liver Carcinoma) | 2.33 µg/mL | nih.gov |

| Substituted 2-Thiohydantoin (Compound 5) | MCF-7 (Breast Carcinoma) | 3.98 µg/mL | nih.gov |

SAR/SPR for Material Science and Catalytic Applications

Beyond their well-documented biological activities, 2-thioxoimidazolidin-4-one (also known as 2-thiohydantoin) derivatives have found utility in the realm of material science and catalysis. researchgate.netijrpr.com The unique structural and electronic properties of the thiohydantoin ring make it a versatile building block for various non-pharmaceutical applications. ijrpr.com

Research has indicated that thiohydantoin derivatives serve as effective catalysts for polymerization reactions. researchgate.net Their application extends to the production of resins and plastics, highlighting their role as functional monomers or catalysts in polymer chemistry. researchgate.net The reactivity of the thiohydantoin scaffold, which contains a reactive cyclic urea (B33335) core, can be leveraged to influence the properties of polymeric materials. researchgate.net While specific structure-property relationship (SPR) studies detailing the impact of substitutions (like the 3,5-diphenyl groups) on catalytic efficiency in polymerization are not extensively detailed in the reviewed literature, the general utility of the scaffold is established.

The 2-thioxoimidazolidin-4-one structure is also capable of forming metal complexes. One study reported the synthesis of metal complexes involving a 3-amino-2-thioxoimidazolidin-4-one (B8758736) derivative with various transition metals, including Mn(II), Co(II), Ni(II), Cu(II), and Cr(III). uobaghdad.edu.iq The formation of these complexes suggests that the thioxoimidazolidinone ligand can coordinate with metal ions, a fundamental characteristic for applications in catalysis and materials synthesis. uobaghdad.edu.iq The study proposed octahedral geometries for the Cr(III), Mn(II), and Co(II) complexes and a tetrahedral structure for the Ni(II) and Cu(II) complexes. uobaghdad.edu.iq Such metal-ligand systems are pivotal in homogeneous and heterogeneous catalysis, where the electronic and steric properties of the ligand, dictated by its substituents, can tune the catalytic activity and selectivity of the metal center.

The synthesis of novel 2-thioxoimidazolidin-4-one derivatives containing azo and ester groups has also been reported. uobaghdad.edu.iq The introduction of chromophoric groups like azo dyes and functional moieties like esters into the thioxoimidazolidinone structure opens up possibilities for creating new functional materials, such as specialty dyes or polymers with tailored properties.

Table 2: Applications of 2-Thioxoimidazolidin-4-one Derivatives in Material Science and Catalysis

| Application Area | Derivative/System | Structural Role/Function | Reference |

|---|---|---|---|

| Polymer Chemistry | 2-Thiohydantoin Derivatives | Catalysts for polymerization | researchgate.net |

| Polymer Chemistry | 2-Thiohydantoin Derivatives | Used in the production of resins and plastics | researchgate.net |

| Catalysis / Material Synthesis | 3-Amino-2-thioxoimidazolidin-4-one Metal Complexes (Mn, Co, Ni, Cu, Cr) | Ligand for forming metal complexes with potential catalytic activity | uobaghdad.edu.iq |

| Functional Materials | 2-Thioxo-imidazolidin-4-one with azo and ester groups | Building block for specialty dyes and functional polymers | uobaghdad.edu.iq |

Advanced Applications in Chemical and Biological Research

Role in Organic Catalysis and Ligand Design

The 3,5-Diphenyl-2-thioxoimidazolidin-4-one scaffold is a subject of investigation in the field of organic catalysis and ligand design due to the presence of multiple heteroatoms (N, S, O) capable of coordinating with metal centers. Thiohydantoin derivatives, in a broader sense, are recognized for their ability to act as versatile ligands. jchemrev.com The nitrogen and sulfur atoms within the 2-thioxoimidazolidin-4-one ring can function as polydentate ligands, forming stable complexes with various transition metals. mdpi.com

These metal complexes are explored for their catalytic activities. For instance, palladium complexes bearing sulfur-containing N-heterocyclic carbene (NHC) ligands, which share structural similarities with thiohydantoins, have been shown to catalyze various C-C coupling reactions. nih.gov The design of ligands is crucial for controlling the steric and electronic properties of a catalyst, which in turn dictates its activity, selectivity, and stability. researchgate.netresearchgate.net The thiohydantoin framework, with its potential for substitution at various positions, allows for the fine-tuning of these properties. The sulfur atom, in particular, can act as a hemilabile ligand, reversibly binding to a metal center to stabilize resting states while allowing for the opening of a coordination site during a catalytic cycle. nih.gov Research into the coordination behavior of new thiosemicarbazone Schiff-bases, precursors to thiohydantoins, with metals like lead(II), zinc(II), and copper(II) has revealed complex structures, including tetranuclear zeolite-type formations, highlighting the rich coordination chemistry of this class of compounds. nih.gov

Applications in Materials Science (e.g., Corrosion Inhibition)

In materials science, a significant application of this compound and its derivatives is in the protection of metals against corrosion. Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen are effective corrosion inhibitors because they can adsorb onto the metal surface, forming a protective film that blocks the active sites for corrosion. bg.ac.rsresearchgate.net The thiohydantoin structure is particularly well-suited for this purpose.

Studies on the closely related 5,5-diphenyl-2-thioxoimidazolidin-4-one (PTI) have demonstrated its remarkable efficacy as a corrosion inhibitor for mild steel in aggressive hydrochloric acid (HCl) solutions. researchgate.networldscientific.com Research shows that the inhibition efficiency of PTI increases with its concentration, reaching up to 99.2% at an optimal concentration of 1 mM. researchgate.networldscientific.com Potentiodynamic polarization studies indicate that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions simultaneously. researchgate.netresearchgate.net The adsorption of these inhibitor molecules on the steel surface follows the Langmuir adsorption isotherm, which describes the formation of a monolayer. researchgate.netresearchgate.netresearchgate.net

The protective mechanism involves the displacement of water molecules from the metal surface and the formation of a barrier through the interaction of the inhibitor's π-electrons (from the phenyl rings) and lone pair electrons (from N, S, and O atoms) with the vacant d-orbitals of the iron atoms on the steel surface. nih.gov

| Concentration (mM) | Inhibition Efficiency (%) | Reference |

|---|---|---|

| 0.1 | 96.5 | researchgate.net |

| 0.5 | 98.8 | researchgate.net |

| 1.0 | 99.2 | researchgate.networldscientific.com |

Development as Biochemical Probes and Research Tools

The this compound scaffold has proven to be a valuable template for developing biochemical probes and research tools to investigate various biological pathways and targets. The ability to systematically modify the structure allows for the exploration of structure-activity relationships. jchemrev.com

One key area of research is the development of cyclooxygenase (COX) inhibitors. A series of substituted (±)-3,5-diphenyl-2-thioxoimidazolin-4-ones were synthesized and evaluated as potential inhibitors of COX-2, an enzyme implicated in inflammation and cancer. researchgate.netnih.gov These studies revealed that certain derivatives could completely inhibit human recombinant COX-2 at a concentration of 50 µM. nih.gov Although their potency in whole-blood assays was limited by poor aqueous stability, this research highlights the compound's utility as a lead structure for designing novel anti-inflammatory agents. researchgate.netnih.gov

Furthermore, derivatives of the related 5,5'-diphenyl-2-thioxoimidazolidin-4-one have been developed as high-affinity ligands for the human CB1 cannabinoid receptor. nih.gov A study involving 30 substituted derivatives showed that replacing a carbonyl oxygen with sulfur in the parent hydantoin (B18101) structure led to an increase in binding affinity for the CB1 receptor. nih.gov Compounds like 5,5'-bis-(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one and 3-allyl-5,5'-bis(4-bromophenyl)-2-thioxoimidazolidin-4-one were identified as having the highest affinity in the series, making them powerful research tools for studying the cannabinoid system. nih.gov Thiohydantoin derivatives have also been investigated as potential anticancer agents, with studies showing they can induce apoptosis and inhibit critical cell signaling pathways like the PI3K/AKT pathway in cancer cell lines. nih.govnih.gov

| Derivative Class | Biological Target | Finding | Reference |

|---|---|---|---|

| (±)-3,5-diphenyl-2-thioxoimidazolin-4-ones | Cyclooxygenase-2 (COX-2) | Complete inhibition of human recombinant COX-2 at 50 µM. | nih.gov |

| Substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-ones | Cannabinoid Receptor 1 (CB1) | High-affinity ligands, functioning as inverse agonists. | nih.gov |

| 2-thioxoimidazolidin-4-one derivatives | PI3K/AKT Pathway | Inhibition of the pathway at both gene and protein levels in cancer cells. | nih.gov |

Advancements in Analytical Methodologies for Compound Detection and Quantification

The synthesis and application of this compound and its derivatives in research necessitate robust analytical methodologies for their characterization, purification, and quantification. A combination of spectroscopic and chromatographic techniques is typically employed to ensure structural integrity and purity.

Structural elucidation is commonly achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. mdpi.comlookchem.com For example, the ¹H NMR spectrum of (±)-3,5-diphenyl-2-thioxoimidazolidin-4-one shows characteristic signals for the C-H proton at position 5 and the aromatic protons, while the N-H proton appears as a singlet. lookchem.com Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is crucial for confirming the molecular formula. mdpi.com

For purification and quantification in research samples, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase columns, such as a C18 column, are often used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, sometimes in a gradient system, to achieve effective separation of the compound from starting materials, byproducts, or metabolites. mdpi.comnih.gov The final, unambiguous confirmation of the three-dimensional molecular structure is provided by single-crystal X-ray diffraction analysis. nih.gov

| Technique | Purpose | Reference |

|---|---|---|

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. | mdpi.comlookchem.com |

| FTIR Spectroscopy | Identification of functional groups (C=O, C=S, N-H). | mdpi.com |

| Mass Spectrometry (MS/HRMS) | Confirmation of molecular weight and formula. | mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Purification, separation, and quantification. | mdpi.comnih.gov |

| X-ray Crystallography | Definitive determination of 3D molecular structure. | nih.gov |

| Elemental Analysis | Determination of elemental composition (C, H, N, S). | lookchem.com |

Emerging Research Directions and Future Outlook for Thioxoimidazolidinone Chemistry

Exploration of Novel and Greener Synthetic Paradigms

The synthesis of thioxoimidazolidinone derivatives has traditionally relied on conventional methods. However, the future of organic synthesis lies in the adoption of greener and more efficient methodologies. Researchers are increasingly exploring techniques that reduce reaction times, minimize waste, and avoid hazardous solvents and catalysts.

One promising avenue is the use of microwave irradiation . This technique can dramatically accelerate reaction rates, leading to higher yields in shorter time frames compared to conventional heating. Another emerging approach is sonochemistry , which utilizes ultrasound to promote chemical reactions. nih.gov Ultrasound-assisted synthesis can lead to the efficient, clean preparation of heterocyclic compounds. nih.gov Furthermore, the development of catalyst-free reactions in environmentally benign solvents like water or polyethylene glycol (PEG) represents a significant step towards sustainable chemistry. mdpi.comscispace.com These methods align with the principles of green chemistry by reducing the environmental footprint of chemical synthesis.

A general synthetic route to 2-thioxoimidazolidin-4-ones involves the reaction of α-amino acids with isothiocyanates. mdpi.com For instance, C-phenylglycine can be reacted with phenyl isothiocyanate to yield 3,5-diphenyl-2-thioxoimidazolidin-4-one. mdpi.com Innovating this process using greener paradigms is a key area for future research.

Table 1: Comparison of Conventional and Greener Synthetic Methods

| Method | Typical Conditions | Advantages |

|---|---|---|

| Conventional Heating | Refluxing in organic solvents (e.g., Toluene) | Well-established procedures |

| Microwave Irradiation | Sealed vessel, polar solvents | Reduced reaction time, improved yields, fewer by-products |

| Sonochemistry | Ultrasonic bath, often at room temperature | Clean reaction conditions, enhanced reaction rates nih.govmdpi.com |

| Catalyst-Free/Green Solvent | Water or PEG as solvent, room temperature | Avoids toxic catalysts, environmentally friendly, simple workup scispace.com |

Integration of Advanced Computational Techniques for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structure, properties, and reactivity. cuny.edu For this compound and its analogues, advanced computational techniques are paving the way for predictive modeling and rational design.

Density Functional Theory (DFT) is a powerful method used to investigate electronic structures and predict molecular parameters. researchgate.netmdpi.com DFT calculations can determine molecular geometries, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP), which are crucial for understanding a molecule's stability and potential reactivity. researchgate.net For example, DFT has been used to confirm the more stable tautomeric form of related imidazolidine-2-thione structures. mdpi.com

Molecular docking is another vital computational tool, particularly in drug discovery. It simulates the interaction between a small molecule and a protein target, helping to predict binding affinities and modes of action. researchgate.net For thioxoimidazolidinone derivatives, docking studies have been used to model interactions with biological targets like cyclooxygenase (COX) enzymes and the estrogen receptor, guiding the modification of the scaffold to enhance selectivity and potency. researchgate.netnih.gov Hirshfeld surface analysis is also employed to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net

Table 2: Application of Computational Techniques in Thioxoimidazolidinone Research

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, electronic state analysis | Prediction of stable tautomers, chemical hardness/softness, reactivity hotspots researchgate.netmdpi.com |

| Molecular Docking | Simulating ligand-protein binding | Identifying key interactions with biological targets, predicting binding affinity researchgate.netnih.gov |

| Hirshfeld Surface Analysis | Quantifying intermolecular interactions | Understanding crystal packing and non-covalent bonds researchgate.net |

| Time-Dependent DFT (TD-DFT) | Predicting electronic absorption spectra | Correlating electronic structure with spectroscopic properties researchgate.net |

Expansion of Mechanistic Studies in Diverse Chemical and Biological Systems

A deeper understanding of the reaction mechanisms of this compound is crucial for optimizing its existing applications and discovering new ones. Mechanistic studies in both chemical and biological contexts are essential for elucidating how this molecule behaves and interacts.

In biological systems, thioxoimidazolidinone derivatives have shown potential as anti-cancer agents. nih.gov Mechanistic studies have revealed that some derivatives can induce apoptosis and arrest the cell cycle by inhibiting signaling pathways like PI3K/AKT. nih.gov Understanding these pathways at a molecular level is key to developing more effective therapeutics. The chemical stability of the compound is also a critical factor; for instance, the poor aqueous stability of some 3,5-diaryl substituted 2-thioxoimidazolidin-4-ones has been identified as a limitation for their biological activity, pointing to a need for structural modifications to improve their pharmacokinetic profiles. nih.gov

From a chemical perspective, the thioxoimidazolidinone ring contains several reactive sites. The fundamental patterns of organic reactions—such as nucleophilic attack, proton transfer, and rearrangement—provide a framework for understanding its potential transformations. youtube.comyoutube.comyoutube.com The thiocarbonyl group (C=S), the carbonyl group (C=O), and the N-H protons are all potential sites for chemical modification. Future studies will likely focus on exploring these reaction pathways to synthesize novel derivatives. For example, the nucleophilic character of the sulfur atom and the electrophilic nature of the carbonyl carbon can be exploited in various addition and substitution reactions.

Potential for Rational Design of Functional Materials and Probes

The unique structural and electronic properties of the this compound scaffold make it an attractive candidate for the rational design of novel functional materials and molecular probes. mdpi.comnih.gov Rational design involves the strategic modification of a core structure to achieve a specific function, such as sensing, catalysis, or light emission.